Product packaging for 2,2-Dimethyl-4-oxobutanenitrile(Cat. No.:CAS No. 18240-73-8)

2,2-Dimethyl-4-oxobutanenitrile

Cat. No.: B093766
CAS No.: 18240-73-8
M. Wt: 111.14 g/mol
InChI Key: LZDOLLMSOPKBIE-UHFFFAOYSA-N
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Description

Contextual Significance of Nitrile and Carbonyl Functional Groups in Organic Synthesis

The nitrile (C≡N) and carbonyl (C=O) groups are two of the most important and versatile functional groups in organic synthesis. The nitrile group, with its strong electron-withdrawing nature and linear geometry, is a valuable precursor to a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. Its carbon atom is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom can act as a nucleophile. nih.gov This dual reactivity allows nitriles to participate in a diverse range of chemical transformations, including cycloadditions and C-H bond functionalizations, making them key building blocks for the synthesis of complex carbo- and heterocyclic compounds. nih.gov

The carbonyl group, found in aldehydes and ketones, is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom highly electrophilic. This feature makes it a prime target for a vast number of nucleophilic addition reactions, which are fundamental to carbon-carbon bond formation in organic synthesis. The reactivity of the carbonyl group is central to many named reactions and is a cornerstone for the construction of a multitude of organic molecules.

The simultaneous presence of both a nitrile and a carbonyl group in a single molecule, as seen in oxobutanenitrile derivatives, creates a bifunctional scaffold with significant synthetic potential. The electronic interplay between these two groups can influence their respective reactivities, opening up unique avenues for chemical manipulation and the construction of intricate molecular architectures.

Overview of Oxobutanenitrile Derivatives in Synthetic Chemistry

Oxobutanenitrile derivatives are a class of compounds that have garnered considerable attention in synthetic chemistry due to their utility as versatile intermediates. These molecules, characterized by a four-carbon backbone with both a ketone and a nitrile functionality, serve as valuable starting materials for the synthesis of a wide variety of heterocyclic compounds, which are of great importance in medicinal chemistry. nih.gov

For instance, 3-oxobutanenitrile (B1585553) and its derivatives are key precursors for the synthesis of pyridines, pyrimidines, and pyrazoles. nih.gov The reactivity of the keto and nitrile groups, often in conjunction with the active methylene (B1212753) group situated between them, allows for a range of cyclization and condensation reactions. Research has demonstrated the use of oxobutanenitrile derivatives in the synthesis of complex molecules, including those with potential biological activity. For example, 4-phenyl-3-oxobutanenitrile has been synthesized and utilized as a starting material for a variety of polyfunctionally substituted heterocycles. mdpi.com Similarly, other derivatives have been employed in the synthesis of fused pyridine (B92270) and pyridopyrimidine systems.

The synthesis of oxobutanenitrile derivatives themselves can be achieved through various methods, often involving condensation reactions between nitriles and esters or other carbonyl-containing compounds. mdpi.com The structural diversity that can be achieved within this class of compounds makes them a valuable toolbox for organic chemists exploring the synthesis of novel molecules.

Academic Research Landscape and Significance of 2,2-Dimethyl-4-oxobutanenitrile

Currently, the academic research landscape for this compound is notably sparse. While the compound is commercially available from several chemical suppliers, there is a distinct lack of dedicated peer-reviewed studies focusing on its synthesis, reactivity, or potential applications. researchgate.netsynchem.deapolloscientific.co.uk

One intriguing piece of information that appears in some chemical supplier databases is the claim that this compound is an alkaloid that can be extracted from the bark of the Cinchona tree. biosynth.com The extraction process is described as involving treatment of the bark with ethanol (B145695) and a sodium carbonate solution. biosynth.com Cinchona trees are a well-known source of a complex mixture of alkaloids, with quinine (B1679958) being the most famous for its antimalarial properties. organic-chemistry.orgthieme-connect.com However, without primary scientific literature to substantiate this claim, the natural origin of this compound remains to be definitively confirmed through independent academic research.

The significance of this compound in chemical research, therefore, lies more in its potential than in its documented applications. The presence of the gem-dimethyl group adjacent to the nitrile is a notable structural feature. Such groups can impart specific conformational constraints and influence the reactivity of nearby functional groups, a concept sometimes utilized in medicinal chemistry to enhance biological activity or improve pharmacokinetic properties. acs.org

Future research on this compound could explore several avenues. A definitive study on its potential isolation from Cinchona bark would be of significant interest to the natural product chemistry community. Furthermore, investigations into its reactivity, particularly how the gem-dimethyl group influences the chemistry of the nitrile and ketone functionalities, could reveal novel synthetic methodologies. Given the utility of other oxobutanenitrile derivatives in the synthesis of heterocycles, exploring the potential of this compound as a building block for new molecular scaffolds would be a logical and potentially fruitful area of research.

Chemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₉NO researchgate.netsynchem.de
Molecular Weight 111.14 g/mol researchgate.netsynchem.de
CAS Number 18240-73-8 researchgate.netsynchem.deapolloscientific.co.uk
MDL Number MFCD07437928 researchgate.netsynchem.de
SMILES CC(C)(CC=O)C#N biosynth.com
InChI InChI=1S/C6H9NO/c1-6(2,5-7)3-4-8/h4H,3H2,1-2H3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B093766 2,2-Dimethyl-4-oxobutanenitrile CAS No. 18240-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2,5-7)3-4-8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDOLLMSOPKBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376722
Record name 2,2-dimethyl-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-73-8
Record name 2,2-dimethyl-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-4-oxobutanenitrile
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Synthetic Methodologies and Strategies for 2,2 Dimethyl 4 Oxobutanenitrile and Analogues

Historical Context of Nitrile and Ketone-Containing Compound Synthesis

The preparation of molecules containing both nitrile and ketone groups has a rich history. Early methods often involved the reaction of organometallic reagents with nitriles to form ketones. chemistrysteps.compearson.com For instance, Grignard reagents and organolithium reagents add to the polar carbon-nitrogen triple bond of a nitrile. chemistrysteps.com Subsequent hydrolysis of the resulting imine intermediate furnishes the desired ketone. chemistrysteps.compearson.com This approach is effective for creating a new carbon-carbon bond and is particularly useful for synthesizing asymmetrical ketones. libretexts.org

Another classical method involves the dehydration of amides using reagents like phosphorus(V) oxide to yield nitriles. chemguide.co.uk Additionally, aldehydes and ketones can react with hydrogen cyanide to produce hydroxynitriles, also known as cyanohydrins. chemguide.co.uk These foundational reactions laid the groundwork for the development of more sophisticated strategies for synthesizing complex molecules bearing both nitrile and ketone functionalities.

Classical Synthetic Approaches to Oxobutanenitrile Cores

Michael Addition-Based Strategies

The Michael addition, a conjugate addition reaction, is a cornerstone in the formation of oxobutanenitrile cores. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org In the context of oxobutanenitrile synthesis, the Michael donor is often a carbanion stabilized by a nitrile group, while the acceptor is an enone or a related compound. wikipedia.orgorganic-chemistry.org

The reaction proceeds via the formation of an enolate from the nitrile-containing starting material, which then attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com This process is thermodynamically controlled and results in the formation of a new carbon-carbon bond, creating the characteristic 1,5-dicarbonyl or related structure found in oxobutanenitriles. wikipedia.orgorganic-chemistry.org A classic example is the Robinson annulation, which incorporates a Michael addition followed by an aldol (B89426) condensation. tamu.edu

The scope of Michael donors is broad and includes species like β-ketoesters, malonates, and β-cyanoesters. wikipedia.org The reaction can be catalyzed by bases such as sodium hydroxide. tamu.edu

Condensation Reactions in Oxobutanenitrile Formation

Condensation reactions provide another classical route to oxobutanenitrile frameworks. These reactions often involve the coupling of two smaller molecules with the elimination of a simple molecule like water. A pertinent example is the condensation of carboxylic acid esters with nitriles in the presence of a strong base to produce 3-oxonitriles. google.com While effective, this method can require forcing conditions, such as the use of sodium amide in liquid ammonia, to achieve good yields, especially with less acidic aliphatic nitriles. google.com

More recent developments have shown that the self-condensation of nitriles or their cross-condensation with other nitriles can be achieved under controlled temperature conditions to yield β-enaminonitriles, which are versatile precursors to other heterocyclic systems. nih.gov For instance, the condensation of phenylacetonitrile (B145931) can be optimized using lithium hexamethyldisilazide (LiHMDS) in dimethoxyethane (DME) at elevated temperatures. nih.gov Similarly, the condensation of acrylonitrile (B1666552) with aryl acetonitriles has been used to construct α-amino-β-cyano cyclohexene (B86901) skeletons through a process involving Michael additions and intramolecular condensation. nih.gov

Contemporary Synthetic Transformations for 2,2-Dimethyl-4-oxobutanenitrile Derivatives

Oxidative Cyclization Reactions in Related Butanenitrile Systems

Oxidative cyclization represents a powerful contemporary strategy for constructing cyclic systems, including those related to butanenitriles. nih.govnih.gov These reactions often proceed through radical cation intermediates generated by the oxidation of an electron-rich group, such as an enol ether. nih.gov This reactive intermediate can then be trapped by an intramolecular nucleophile to form a new ring system. nih.gov

A specific example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgacs.org This transformation proceeds via an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the ketone carbonyl, followed by oxidation. acs.org This method has been shown to be efficient and allows for the synthesis of a variety of substituted indoline (B122111) derivatives. acs.orgacs.org

Another approach involves the use of a second intramolecular nucleophile to trap the radical cation, which can prevent competing decomposition pathways and allow for slower ring formations to occur successfully. nih.gov The versatility of oxidative cyclizations is further demonstrated by their application in natural product biosynthesis to create complex molecular architectures. nih.gov

Nucleophilic Addition Pathways to Butanenitrile Structures

The formation of butanenitrile frameworks, particularly those containing hydroxyl or oxo functionalities, frequently employs nucleophilic addition reactions as a key synthetic step. The addition of a cyanide nucleophile to a carbonyl group (an aldehyde or a ketone) is a fundamental and widely utilized method for creating α-hydroxynitriles, also known as cyanohydrins, which can serve as precursors to various butanenitrile derivatives. chemguide.co.uklibretexts.org

The reaction mechanism involves the attack of the nucleophilic cyanide ion (:CN⁻) on the electrophilic carbonyl carbon of an aldehyde or ketone. savemyexams.com This initial attack breaks the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated, typically by a weak acid like hydrogen cyanide (HCN) or water, to yield the final α-hydroxynitrile product. savemyexams.comchemguide.co.uk

Due to the extreme toxicity of gaseous HCN, the reaction is more commonly performed by mixing the carbonyl compound with an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN), followed by the addition of an acid, such as sulfuric acid, to generate HCN in situ. chemguide.co.ukchemguide.co.uk The reaction is often buffered to a pH of approximately 4-5 to ensure a sufficient concentration of both free cyanide ions for the nucleophilic attack and HCN to act as a proton source, which optimizes the reaction rate. chemguide.co.uk

For example, the reaction of an aldehyde like ethanal with hydrogen cyanide produces 2-hydroxypropanenitrile. chemguide.co.uk Similarly, a ketone such as propanone reacts to form 2-hydroxy-2-methylpropanenitrile. chemguide.co.uk This addition creates a new carbon-carbon bond and introduces a nitrile group, effectively lengthening the carbon chain. libretexts.org The resulting hydroxynitrile can potentially be oxidized in a subsequent step to yield the corresponding oxonitrile, such as a 4-oxobutanenitrile (B1583811) derivative.

The nucleophilic addition to the planar carbonyl group can occur from either face of the molecule with equal probability. If the addition creates a new chiral center, the product is typically a racemic mixture of two enantiomers. docbrown.info

A study by F. F. Fleming et al. highlights the significance of nitrile-containing compounds in medicinal chemistry, underscoring the importance of developing robust synthetic pathways like nucleophilic addition.

Advanced Synthetic Techniques and Conditions

Modern organic synthesis increasingly relies on advanced techniques that offer improvements in efficiency, selectivity, and sustainability over traditional methods. For the synthesis of complex molecules like substituted butanenitriles and related heterocyclic scaffolds, techniques such as microwave-assisted synthesis and regioselective approaches are particularly valuable.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. tandfonline.comijpsjournal.com This "green chemistry" approach is particularly effective for the synthesis of nitrogen-containing heterocyclic compounds, which are structurally related to potential derivatives of this compound. tandfonline.comchim.it

The principle behind microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly reduce reaction times from hours or even days to mere minutes. tandfonline.com For instance, the synthesis of 2-imidazolines via the cyclization of nitriles with ethylenediamine (B42938) under microwave irradiation was completed in 75–105 minutes, yielding 75-93% of the product. The same reaction under conventional heating required 24–48 hours. tandfonline.com

Another example is the one-pot Kröhnke condensation reaction for synthesizing substituted pyridines. Using microwave irradiation at 130°C, the reactions were completed in 6–10 minutes with yields of 90–96%. In contrast, heating in a conventional oil bath took 2.5–4 hours and resulted in lower yields of 76–84%. tandfonline.com These findings demonstrate the substantial improvements in efficiency that microwave-assisted techniques can offer.

ProductSynthetic MethodHeating MethodReaction TimeYield (%)Reference
Substituted Pyridines Kröhnke CondensationMicrowave6-10 min90-96% tandfonline.com
Conventional (Oil Bath)2.5-4 h76-84% tandfonline.com
2-Imidazolines Cyclization of NitrilesMicrowave75-105 min75-93% tandfonline.com
Conventional24-48 h76-93% tandfonline.com
5-Aminopyrazolone ---Microwave (Solvent-free)2 min88% ijpsjournal.com
Conventional4 h80% ijpsjournal.com

This table presents a comparison of microwave-assisted versus conventional heating methods for the synthesis of various heterocyclic compounds, illustrating the typical reductions in reaction time and increases in yield achieved with microwave irradiation.

The application of microwave technology is not limited to simple heating; it can also influence reaction selectivity and enable the use of solvent-free conditions, further enhancing the environmental friendliness of the synthetic process. ijpsjournal.comeurjchem.com

Achieving regioselectivity is a critical challenge in the synthesis of highly substituted and functionalized molecules. For butanenitriles featuring specific substitution patterns, such as the α,α-dimethyl substitution found in this compound, regioselective methods are essential.

A notable advancement in this area is the development of a regioselective formal hydrocyanation of allenes to produce β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org This method, utilizing a copper hydride catalyst, demonstrates excellent control over the position of the cyanide group addition. The process involves the reaction of an allene (B1206475) with a copper hydride complex, which regioselectively forms an allylcopper intermediate. This intermediate then reacts with a cyanation agent, such as tosyl cyanide, to deliver the nitrile product with high selectivity. beilstein-journals.org

This approach has been shown to be effective for a broad range of di- and trisubstituted allenes, affording the desired β,γ-unsaturated nitriles in high yields and with exceptional selectivity. For example, various 1,1-disubstituted allenes were converted into the corresponding nitriles with α-quaternary centers in yields ranging from 88% to 99%, with greater than 98% regioselectivity. beilstein-journals.org The practicality of this method was further demonstrated through gram-scale synthesis, highlighting its utility for producing complex nitrile-containing building blocks. beilstein-journals.org

Substrate (Allene)Product (β,γ-Unsaturated Nitrile)Yield (%)RegioselectivityReference
1,1-Disubstituted Allene (Silyl Ether Tether) Nitrile with α-quaternary center99%>98% beilstein-journals.org
1,1-Disubstituted Allene (Benzyl Ether Tether) Nitrile with α-quaternary center88-91%>98% beilstein-journals.org
Chloro-substituted Allene Corresponding Nitrile88%>98% beilstein-journals.org
Phenethyl-substituted Allene Corresponding Nitrile95%>98% beilstein-journals.org

This table summarizes the results of the regioselective hydrocyanation of various allenes to form β,γ-unsaturated nitriles with α-all-carbon quaternary centers, showcasing the high yields and excellent regioselectivity of the method.

Such regioselective strategies are crucial for constructing the precise molecular architecture of complex targets like this compound and its analogues. beilstein-journals.org Furthermore, radical cascade reactions of 1,7-dienes with aldehydes have also been established as a method for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons, demonstrating another advanced approach to complex molecular design. rsc.org

Reaction Mechanisms and Mechanistic Investigations of 2,2 Dimethyl 4 Oxobutanenitrile Chemistry

Proposed General Mechanisms for Oxobutanenitrile Formation

The formation of oxobutanenitriles can often be rationalized through mechanisms analogous to well-established organic reactions. One such proposed pathway involves a reaction reminiscent of the benzoin (B196080) condensation. In this mechanism, a thiazolium salt acts as a precatalyst, which is deprotonated to form the active catalyst. mdpi.com This catalyst then reacts with an aldehyde. mdpi.com The resulting intermediate can then participate in a Michael addition with a suitable acceptor, ultimately leading to the formation of the 4-oxobutanenitrile (B1583811) structure. mdpi.com While this provides a general framework, the specific reactants and conditions will dictate the precise nature of the intermediates and transition states.

Detailed Analysis of Michaelis-Arbuzov Type Alkylation Mechanisms in Organophosphorus Derivatives

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a P-C bond. mdpi.com This reaction typically involves the conversion of a trivalent phosphorus compound to a pentavalent one. mdpi.com In the context of butanenitrile derivatives, this reaction can be utilized to synthesize compounds such as 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. mdpi.com

The classical mechanism proceeds via an SN2 attack of the phosphorus on an alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the nucleophilic attack of the halide anion on one of the alkoxy groups attached to the phosphorus, yielding the final phosphonate (B1237965) and an alkyl halide. The stability of the phosphonium intermediate can be influenced by factors such as the nature of the counter-ion; for instance, triflate, being a weak nucleophile, can lead to a more stable intermediate. mdpi.com Variations to the classical mechanism exist, including the use of Lewis acid catalysts and alternative energy sources like microwaves or ultrasound. mdpi.com

Table 1: Key Steps in the Michaelis-Arbuzov Reaction

StepDescription
1. Nucleophilic Attack The trivalent phosphorus atom attacks the electrophilic carbon of an alkyl halide.
2. Formation of Phosphonium Intermediate A tetra-coordinate phosphonium salt is formed.
3. Dealkylation The halide anion attacks one of the alkyl groups on the phosphorus, leading to the final pentavalent phosphonate.

Intramolecular Cyclization Mechanisms in Conjugated Nitrile Systems

Intramolecular reactions, where reacting functional groups are present within the same molecule, are powerful tools for the synthesis of cyclic compounds. wikipedia.orgmasterorganicchemistry.com The formation of five- and six-membered rings is often kinetically and thermodynamically favored. masterorganicchemistry.com In conjugated nitrile systems, the nitrile group can act as an electrophilic partner for an intramolecular nucleophilic attack, leading to cyclization.

The regioselectivity of these cyclizations, often described by Baldwin's rules, can be influenced by several factors, including the length of the tether connecting the reacting groups, steric interactions, and the stability of the resulting ring system. libretexts.org For instance, the formation of a five-membered ring (an exo closure) is generally favored over a six-membered ring (endo closure) in radical cyclizations, although thermodynamic control can sometimes lead to the formation of the more stable six-membered ring product. libretexts.org In palladium-catalyzed intramolecular hydrofunctionalization reactions, the presence of a directing group can override the inherent preferences dictated by Baldwin's rules, allowing for the formation of otherwise disfavored ring sizes. nih.gov The mechanism of such reactions can proceed through steps like nucleopalladation and protodepalladation. nih.gov

Table 2: Factors Influencing Intramolecular Cyclization

FactorInfluence on Cyclization
Ring Size 5- and 6-membered rings are generally favored due to a balance of entropic and strain factors. wikipedia.orgmasterorganicchemistry.com
Tether Length The length of the chain connecting the reacting groups dictates the possible ring sizes. nih.gov
Reaction Control Kinetic control often favors smaller ring formation, while thermodynamic control can lead to more stable, larger rings. libretexts.org
Catalysis The use of catalysts, such as palladium complexes, can alter the regioselectivity of the cyclization. nih.gov
Substituents Steric hindrance from substituents can influence the preferred cyclization pathway. libretexts.org

Nucleophilic Cleavage and Rearrangement Pathways in Butanenitrile Transformations

Butanenitrile derivatives can undergo various transformations, including nucleophilic cleavage and rearrangements. The specific pathway taken depends on the reaction conditions and the structure of the substrate. For instance, in the presence of a strong acid, an ether linkage within a molecule can be protonated, making it a good leaving group. youtube.com The subsequent cleavage of the carbon-oxygen bond can lead to the formation of a carbocation. youtube.com

The stability of the resulting carbocation is a key factor in determining the feasibility of this pathway. Tertiary carbocations, being relatively stable, are more readily formed than primary or secondary ones. youtube.com Once formed, the carbocation can be trapped by a nucleophile or undergo elimination to form an alkene, particularly at elevated temperatures. youtube.com Rearrangements of the carbon skeleton can also occur if a more stable carbocation can be formed. In the context of butanenitrile transformations, these fundamental principles of reaction mechanisms would govern the outcome of reactions involving nucleophilic cleavage and potential rearrangements.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 4 Oxobutanenitrile

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanics forms the bedrock of modern computational chemistry, providing the tools to calculate the distribution of electrons within a molecule and, consequently, its energy and properties.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost. This method is based on the principle that the energy of a molecule can be determined from its electron density. For 2,2-Dimethyl-4-oxobutanenitrile, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to its infrared spectrum), and various electronic properties.

A typical output from a DFT calculation would include optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, electronic properties such as the dipole moment, which for a related molecule was found to be 5.2 D, and atomic charges can be calculated to understand the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
C≡N~1.15 Å
C-C (ketone)~1.52 Å
C-C (nitrile)~1.47 Å
Bond AngleO=C-C~120°
C-C-C (backbone)~109.5°
C-C≡N~180°
Dihedral AngleO=C-C-CVariable (see conformational analysis)

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied method for studying the excited states of medium and large compounds. TD-DFT can predict the electronic absorption spectrum of a molecule by calculating the energies of its electronic excitations. This information is crucial for understanding the photochemistry of the compound.

For this compound, TD-DFT calculations could identify the energies of the lowest-lying singlet and triplet excited states. The nature of these transitions, for instance, whether they are n → π* or π → π* transitions, could also be elucidated. The accuracy of TD-DFT can depend on the chosen exchange-correlation functional, with functionals containing a larger portion of exact exchange often providing better descriptions of charge-transfer excited states.

Table 2: Hypothetical TD-DFT Excitation Energies for this compound

StateExcitation Energy (eV)Oscillator StrengthMajor Contribution
S1~3.50.001n → π* (C=O)
S2~4.80.25π → π* (C=O)
T1~3.20n → π* (C=O)

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. S denotes a singlet state, T a triplet state, and the oscillator strength relates to the intensity of the absorption.

Conformational Analysis and Energetics

The flexibility of the single bonds in this compound allows for the existence of different spatial arrangements of its atoms, known as conformations.

The rotation around the C-C bond connecting the carbonyl group and the quaternary carbon atom is a key determinant of the conformational landscape of this compound. Different dihedral angles will correspond to different conformers, which may have distinct energies and properties. Computational methods can be used to systematically explore the potential energy surface of the molecule as a function of this dihedral angle to identify the stable conformers. For cyclic molecules like disubstituted cyclohexanes, substituents prefer equatorial positions to minimize steric strain. A similar principle of minimizing steric hindrance would apply to the acyclic this compound.

Bonding Analysis and Orbital Interactions

To gain a deeper understanding of the electronic structure and bonding within this compound, further computational analyses can be performed.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In a study of a different nitrile-containing compound, the HOMO-LUMO gap was a key parameter in assessing molecular reactivity. For this compound, the HOMO would likely be localized on the oxygen atom of the carbonyl group, while the LUMO would be associated with the π* orbitals of the carbonyl and nitrile groups.

Natural Bond Orbital (NBO) Formalism Applications

Natural Bond Orbital (NBO) analysis is a computational method that transforms a complex many-electron wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This approach provides a chemically intuitive framework for analyzing the electronic structure of molecules. wisc.edu The NBO method involves a sequence of transformations from the input atomic orbital (AO) basis set to Natural Atomic Orbitals (NAOs), then to Natural Hybrid Orbitals (NHOs), and finally to Natural Bond Orbitals (NBOs). uni-muenchen.de The resulting NBOs are highly conserved and transferable between different molecular systems. wisc.edu

A key application of NBO analysis is the examination of delocalization effects and donor-acceptor interactions. By analyzing the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, one can quantify the energetic significance of these delocalizations using second-order perturbation theory. uni-muenchen.dewisc.edu These interactions represent deviations from the idealized, localized Lewis structure and are crucial for understanding a molecule's reactivity and properties. For instance, the interaction energy reveals the stabilization resulting from electron density moving from a lone pair or a bonding orbital into an antibonding or Rydberg orbital. wisc.edu

Table 1: Illustrative Donor-Acceptor Interactions from NBO Analysis This table illustrates typical interactions that could be identified for a molecule containing nitrile and carbonyl functional groups. The energy values (E⁽²⁾) indicate the stabilization from the interaction.

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
σ(C-C)σ(C-C)Highσ → σ Hyperconjugation
σ(C-H)σ(C-C)Moderateσ → σ Hyperconjugation
n(O)σ(C-C)ModerateLone Pair → Antibond
n(N)σ(C-C)ModerateLone Pair → Antibond
π(C=O)π(C≡N)Lowπ → π Conjugation

Note: The energy values are qualitative and serve for illustrative purposes based on general chemical principles.

Hybrid Orbital Analysis and Deviations from Ideal Geometry

NBO analysis provides a detailed description of the natural hybrid orbitals (NHOs) that constitute the bonds and lone pairs of a molecule. uni-muenchen.de These hybrids are expressed in the familiar spd notation (e.g., sp³, sp², sp), but with non-integer compositions that reflect the actual calculated electron density distribution. For example, in a polar C-O bond, the carbon hybrid might be sp¹.⁹¹ while the oxygen hybrid is sp³.¹⁶, indicating the precise p-character of each atom's contribution to the bond. uni-muenchen.de

Deviations from idealized molecular geometries, such as standard bond angles of 109.5°, 120°, or 180°, can be explained through the concept of non-equivalent hybrid orbitals. researchgate.net The calculated composition of the NHOs can rationalize these geometric distortions. For example, an increase in p-character in a hybrid orbital directed towards a particular bond will lead to a smaller bond angle than predicted by idealized VSEPR theory. Conversely, a higher s-character leads to wider bond angles. By analyzing the sp-composition of the NHOs for each bond and lone pair around a central atom, a direct link between the electronic structure and the molecule's three-dimensional shape is established.

For this compound, the quaternary carbon atom bonded to the two methyl groups and the nitrile group would be a key area of interest. Hybrid orbital analysis would likely show deviations from perfect sp³ hybridization to accommodate steric strain and electronic interactions between the bulky groups. Similarly, the hybridization at the carbonyl carbon and the nitrile carbon would be analyzed to understand the local geometry and electronic environment.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks in Related Crystal Structures

While a specific crystal structure for this compound is not detailed in the provided results, analysis of related oxobutanenitrile compounds reveals the types of intermolecular interactions that govern their crystal packing. In the crystal structure of 4-Oxo-2,4-diphenylbutanenitrile, supramolecular layers are formed through a combination of C—H···O and C—H···N hydrogen bonds. nih.gov These weak hydrogen bonds are crucial in directing the assembly of molecules in the solid state.

In other related nitrile-containing crystal structures, C—H···N≡C interactions have been observed, where molecules are arranged in an antiparallel fashion to facilitate these bonds. researchgate.net Given the presence of a carbonyl oxygen, a nitrile nitrogen, and multiple C-H bonds, this compound would be expected to form similar networks of weak hydrogen bonds in the solid state. The aldehyde protons (on the carbon adjacent to the carbonyl group) and the methyl protons could act as hydrogen bond donors, while the carbonyl oxygen and the nitrile nitrogen would serve as acceptors.

Table 2: Potential Hydrogen Bonds in the Crystal Packing of Oxobutanenitriles

DonorAcceptorInteraction TypeTypical Distance (Å)Reference
C-HO=CWeak Hydrogen Bond2.56 nih.gov
C-HN≡CWeak Hydrogen Bond2.62 researchgate.netnih.gov

Note: Distances are H···A distances and are taken from analogous structures.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the high-energy transition states that connect reactants to products. researchgate.net This modeling is essential for understanding reaction mechanisms, predicting reaction outcomes, and rationalizing experimental observations. For reactions involving molecules like this compound, such as its synthesis or subsequent transformations, theoretical modeling can elucidate the step-by-step mechanism.

The process typically involves mapping the potential energy surface (PES) of the reaction. researchgate.net By identifying the coordinates that change most significantly during the reaction (e.g., the lengths of forming and breaking bonds), chemists can calculate the energy of the system along this reaction coordinate. researchgate.net The highest point on the minimum energy path corresponds to the transition state (TS). Advanced algorithms can search for these transition state structures and confirm them by frequency analysis, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the synthesis of related 4-oxobutanenitrile (B1583811) derivatives has been proposed to proceed through specific intermediates. mdpi.com Computational modeling could be used to validate such a proposed mechanism by:

Calculating the structures and energies of all reactants, intermediates, and products.

Locating the transition state structure for each step.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. researchgate.net

Studies on the unimolecular reactions of similar cyclic compounds have used automated potential energy surface mapping to discover complex reaction networks, including ring-openings and crossover reactions. nih.gov This type of detailed analysis provides rate coefficients and branching ratios that are critical for understanding the ultimate fate of a chemical species under given conditions. nih.gov

Applications and Synthetic Utility of 2,2 Dimethyl 4 Oxobutanenitrile As a Key Intermediate

Role as a Versatile Building Block in Organic Synthesis

2,2-Dimethyl-4-oxobutanenitrile serves as a versatile building block in organic synthesis due to the presence of two distinct reactive sites: a carbonyl (ketone) group and a cyano (nitrile) group. biosynth.comsynchem.de This bifunctionality allows for a diverse range of chemical transformations, enabling chemists to construct complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo nucleophilic addition, condensation, or reduction. This dual reactivity makes it an attractive starting material for producing pharmaceuticals and other specialty chemicals. synchem.devulcanchem.com Its utility is recognized by its classification as a key intermediate and building block for research and development in the chemical and pharmaceutical industries. biosynth.comsynchem.de

The strategic placement of the gem-dimethyl group adjacent to the nitrile provides steric hindrance that can influence the regioselectivity of certain reactions, offering chemists a tool for precise molecular construction. Compounds with this structural motif are foundational for creating a variety of organic molecules, from simple aliphatic chains to complex heterocyclic systems. researchgate.net

Precursor for Diverse Organic Compounds

The distinct functional groups of this compound allow for its conversion into a variety of other compound classes through straightforward and well-established chemical reactions.

The nitrile functionality is readily converted into other important chemical groups, namely carboxylic acids and primary amines.

Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid. This transformation is typically achieved under acidic conditions, for instance, by heating with water in the presence of a strong acid like sulfuric acid. google.com This process converts the cyano group into a carboxyl group, yielding 2,2-dimethyl-4-oxobutanoic acid.

Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), is commonly used for this conversion. msu.edu The reaction reduces the carbon-nitrogen triple bond to a single bond, resulting in the formation of 4-amino-2,2-dimethylbutanal, assuming the ketone is also reduced, or requiring a protection strategy for the ketone if only nitrile reduction is desired. This reduction is a standard method for preparing primary amines from nitriles. msu.edu

Table 1: Conversion of this compound to Carboxylic Acids and Amines
Starting MaterialReactionReagentsProductReference
This compoundHydrolysisH₂O, H₂SO₄ (heat)2,2-Dimethyl-4-oxobutanoic acid google.com
This compoundReduction1. LiAlH₄ 2. H₂O4-amino-2,2-dimethylbutan-1-ol (assuming both groups are reduced) msu.edu

Beyond simple conversion of the nitrile, the carbon skeleton of this compound can be elaborated to introduce new functionalities. A notable example is its use in synthesizing phosphonate (B1237965) derivatives. Research has demonstrated the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. mdpi.com This involves a reaction sequence where the core butanenitrile structure is modified to incorporate a phosphonate group, highlighting its utility in creating organophosphorus compounds. mdpi.com

Furthermore, the ketone group can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce nitriles. msu.edu This would yield 4-hydroxy-2,2-dimethylbutanenitrile, demonstrating how the functional groups can be manipulated independently to generate a variety of derivatives.

Synthesis of Heterocyclic Compounds

The structure of this compound is well-suited for constructing various heterocyclic rings, which are core components of many biologically active molecules.

The 1,3-relationship between the ketone and the activated methylene (B1212753) group (adjacent to the nitrile) is a classic structural motif for synthesizing five- and six-membered heterocycles.

Pyrazoles: The ketone functionality can react with hydrazine (B178648) or its derivatives to form pyrazoles. nih.gov In this reaction, the hydrazine condenses with the carbonyl group, followed by an intramolecular cyclization and dehydration to yield a stable, aromatic pyrazole (B372694) ring. This is a common and efficient method for pyrazole synthesis. nih.govrsc.org

Pyrimidines: The β-keto-nitrile moiety can be used to construct pyrimidine (B1678525) rings. This is often achieved through condensation reactions with reagents such as guanidine (B92328), amidines, or urea. nih.govnih.gov For example, reacting this compound with guanidine would likely lead to the formation of a 2-amino-4-hydroxy-5-(1-cyano-1-methylethyl)pyrimidine derivative through cyclocondensation.

Table 2: Synthesis of Heterocycles from Oxobutanenitrile Derivatives
Target HeterocycleGeneral ReagentReaction TypeReference
PyrazoleHydrazine (H₂NNH₂)Condensation/Cyclization nih.govrsc.org
PyrimidineGuanidine or AmidinesCyclocondensation nih.govnih.gov

This compound is a precursor for more complex fused heterocyclic systems, such as indoline (B122111) derivatives. Research has detailed a facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are structural analogs. acs.orgacs.orgresearchgate.net This transformation proceeds via a base-assisted intramolecular cyclization, where the amino group attacks the ketone, followed by an oxidation step, often using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. acs.orgacs.org This method allows for the creation of the indoline core structure. Applying this synthetic strategy to an appropriately substituted derivative of this compound would enable the synthesis of corresponding indoline derivatives. acs.org The process has been shown to be efficient, improving yields and expanding the scope for creating these valuable heterocyclic motifs. researchgate.net

Advanced Intermediate in Complex Molecule Construction

The strategic placement of a terminal aldehyde and a gem-dimethyl-substituted nitrile group makes this compound a potent precursor for the synthesis of diverse heterocyclic systems and other complex organic molecules. The dual reactivity of the nitrile and ketone functionalities allows for a range of synthetic manipulations, including cyclization and multicomponent reactions.

While specific, detailed research findings on the direct application of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, the reactivity of the closely related γ-ketonitriles provides a strong indication of its synthetic potential. For instance, γ-ketonitriles are known to be valuable precursors for nitrogen-containing heterocycles.

One notable application of similar structures is in the synthesis of indole (B1671886) derivatives. A study on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrates a facile and efficient method to prepare 2-(3-oxoindolin-2-ylidene)acetonitriles. wikipedia.orgnih.gov This transformation proceeds via an intramolecular nucleophilic cyclization, followed by oxidation. wikipedia.orgnih.gov Although this example utilizes a more substituted analogue, the fundamental reactivity of the γ-ketonitrile moiety is highlighted. The presence of the gem-dimethyl group in this compound would likely influence the reaction kinetics and potentially the stability of intermediates in similar cyclization reactions.

Furthermore, γ-ketonitriles can serve as key building blocks in the construction of pyridazine (B1198779) and pyrazole ring systems. The reaction of γ-dicarbonyl compounds with hydrazine derivatives is a classical and effective method for the synthesis of pyridazines. organic-chemistry.org The ketone and nitrile groups in this compound offer two distinct electrophilic sites that can react with dinucleophilic reagents like hydrazine to form heterocyclic rings.

The general reactivity of ketonitriles also extends to multicomponent reactions, such as the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgchemrxiv.orgumich.eduorganic-chemistry.org This reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur. The structural elements of this compound make it a plausible, though not explicitly documented, candidate for such transformations, potentially leading to novel thiophene (B33073) derivatives.

While direct, peer-reviewed studies detailing the extensive use of this compound as an advanced intermediate are limited, its chemical structure strongly suggests its utility as a versatile building block. The principles of heterocyclic synthesis and the known reactivity of γ-ketonitriles provide a solid foundation for its potential applications in constructing complex molecular frameworks.

Future Directions and Emerging Research Avenues in 2,2 Dimethyl 4 Oxobutanenitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of β-ketonitriles, particularly those with sterically hindered quaternary carbons like 2,2-Dimethyl-4-oxobutanenitrile, is a key area of research. Future progress will likely focus on developing more efficient, selective, and sustainable catalytic systems.

One promising approach is the use of N-Heterocyclic Carbene (NHC) organocatalysis. A recently developed metal-free method utilizes NHCs to catalyze the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN), yielding β-ketonitriles with quaternary centers in high yields. organic-chemistry.orgacs.org This strategy is notable for its mild reaction conditions and broad substrate tolerance. organic-chemistry.orgacs.org

Palladium-catalyzed reactions also offer a powerful tool. A selective method for synthesizing β-ketonitriles involves the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.orgacs.org This approach is practical and demonstrates excellent functional-group tolerance under relatively mild conditions. organic-chemistry.orgacs.org

Furthermore, research into more economical and environmentally friendly catalysts is ongoing. A green synthesis approach utilizes inexpensive potassium tert-butoxide (KOt-Bu) for the acylation of acetonitrile (B52724) anions with esters, which could be adapted for the synthesis of this compound. nih.gov

Catalytic SystemDescriptionPotential Advantages for this compound SynthesisReference
N-Heterocyclic Carbene (NHC) CatalysisMetal-free organocatalytic radical coupling of aldehydes and AIBN.High efficiency for creating quaternary centers, mild conditions, broad scope. organic-chemistry.orgacs.org
Palladium CatalysisPd-catalyzed addition of organoboron reagents to dinitriles.High selectivity, excellent functional-group tolerance, use of commercially available starting materials. organic-chemistry.orgacs.org
Potassium tert-butoxide (KOt-Bu)Base-catalyzed acylation of nitrile anions with esters.Economical, green, uses inexpensive reagents. nih.gov
Rhodium CatalysisRh-catalyzed addition of aryl boronic acids to α,α-disubstituted malononitriles.An alternative to palladium catalysis for forming α-cyano ketones with quaternary centers. cluster-science.com

Exploration of New Reaction Pathways and Selectivities

Beyond its synthesis, future research will explore novel reaction pathways to transform this compound into a variety of valuable derivatives. The dual functionality of the keto and nitrile groups allows for diverse chemical transformations.

Rearrangement reactions of 3-oxoalkanenitriles are known to produce heterocyclic compounds like 2-oxopyran-3-carbonitriles and 2-dialkylaminopyridines. dntb.gov.uamdpi.com Investigating similar rearrangements with this compound could lead to new families of heterocyclic products. The self-trimerization of 3-oxoalkanenitriles to form aniline (B41778) derivatives upon heating with a zeolite catalyst also presents an intriguing possibility. dntb.gov.ua

Radical-mediated transformations are another emerging frontier. The translocation of a cyano group through the addition of an in-situ generated carbon radical to the nitrile followed by β-cleavage is a powerful method for site-selective functionalization. mdpi.com Applying such radical-mediated cyano-group migration strategies to this compound could enable the synthesis of previously inaccessible isomers and derivatives.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize reaction conditions and better understand mechanisms, the adoption of advanced spectroscopic techniques for real-time monitoring is crucial. Techniques like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow researchers to track the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. rsc.orgmdpi.com

This approach has been successfully used to study the formation of arene diazonium salts and their subsequent Heck-Matsuda reactions, providing precise reaction times and identifying transient species. mdpi.com Similar in situ monitoring of reactions involving this compound could provide invaluable kinetic and mechanistic data, leading to improved yields and selectivities. mdpi.comresearchgate.net For example, monitoring the characteristic vibrational frequencies of the nitrile (C≡N) and carbonyl (C=O) groups can give real-time insights into the progress of a reaction. rsc.org

Integration of Computational Chemistry for Predictive Synthesis Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) calculations can be employed to elucidate complex reaction mechanisms, predict the reactivity of different substrates, and guide the design of new synthetic routes. nih.govmit.edu

For instance, DFT studies have been used to understand the mechanism of reductive cyanation to form α-cyano ketones with quaternary centers and to investigate the effect of ring strain on radical addition reactions. cluster-science.comacs.org Applying these computational models to the chemistry of this compound could help in predicting the feasibility of new reactions and in designing more effective catalysts. mit.edu Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel derivatives synthesized from this compound, thereby accelerating drug discovery efforts. nih.gov

Expanding the Scope of Synthetic Transformations for Novel Derivative Libraries

A major focus of future research will be to leverage this compound as a scaffold to generate libraries of novel derivatives with potential applications in medicinal chemistry and materials science. nih.gov The versatility of β-ketonitriles as intermediates for the synthesis of a wide range of heterocyclic compounds is well-documented. nih.govnih.govrsc.org

By reacting this compound with various reagents, a diverse array of heterocyclic systems can be accessed. Examples of potential target structures include:

Pyridines: Through condensation reactions with aldehydes or ketones, following principles like the Hantzsch synthesis. rsc.org

Pyrazoles: By reaction with hydrazine (B178648) derivatives. nih.govrsc.org

Dihydrofurans and other furan (B31954) derivatives: Via radical addition to conjugated dienes or other cyclization strategies. rsc.org

Pyrimidines: Condensation reactions with amidines or related compounds. rsc.org

Benzo[c]chromen-6-ones: Through reactions with α,β-unsaturated coumarins. rsc.org

Q & A

Q. How is this compound utilized in materials science (e.g., polymer precursors)?

  • Methodological Answer : The nitrile group undergoes cycloaddition (e.g., Huisgen reaction) to form triazoles, useful in click chemistry for polymer crosslinking. Thermal stability studies (TGA/DSC) confirm degradation thresholds (~200°C), making it suitable for high-temperature applications .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatiles.
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.